

# Application of Influenza HA (110-119) in ELISpot and Flow Cytometry

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Compound of Interest		
Compound Name:	Influenza HA (110-119)	
Cat. No.:	B12408205	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

The influenza virus hemagglutinin (HA) is a surface glycoprotein crucial for viral entry into host cells and a primary target for the adaptive immune response. The peptide fragment spanning amino acids 110-119 of HA is a well-characterized, immunodominant epitope recognized by CD4+ T helper cells in the context of MHC class II molecules. This recognition is a critical event in the orchestration of an effective antiviral immune response, including the activation of B cells to produce antibodies and the licensing of cytotoxic T lymphocytes.

This document provides detailed application notes and protocols for the use of the **Influenza HA (110-119)** peptide in two key immunological assays: the Enzyme-Linked Immunospot (ELISpot) assay and flow cytometry-based intracellular cytokine staining (ICS). These techniques are invaluable for quantifying the frequency and functional capacity of HA-specific T cells, making them essential tools in vaccine development, immunogenicity studies, and basic research into influenza immunity.

### **Data Presentation**

The following tables summarize representative quantitative data from ELISpot and flow cytometry assays using the **Influenza HA (110-119)** peptide to stimulate peripheral blood mononuclear cells (PBMCs) from individuals with previous influenza exposure or vaccination.



Table 1: Representative IFN-y ELISpot Assay Results

Donor ID	Antigen	Mean Spot Forming Units (SFU) / 10^6 PBMCs	Standard Deviation
Donor 1	Unstimulated Control	5	2.1
Donor 1	Influenza HA (110- 119)	150	12.5
Donor 2	Unstimulated Control	8	3.5
Donor 2	Influenza HA (110- 119)	210	18.9
Donor 3	Unstimulated Control	3	1.4
Donor 3	Influenza HA (110- 119)	95	8.7

Table 2: Representative Intracellular Cytokine Staining (ICS) Flow Cytometry Results

Antigen	% of CD4+ T cells producing IFN-y	% of CD4+ T cells producing TNF-α
Unstimulated Control	0.02	0.05
Influenza HA (110- 119)	0.58	0.75
Unstimulated Control	0.04	0.08
Influenza HA (110- 119)	0.95	1.20
Unstimulated Control	0.01	0.03
Influenza HA (110- 119)	0.35	0.50
	Unstimulated Control Influenza HA (110- 119) Unstimulated Control Influenza HA (110- 119) Unstimulated Control Influenza HA (110-	Unstimulated Control  Unstimulated Control



# Experimental Protocols IFN-y ELISpot Assay Protocol

This protocol details the steps for quantifying IFN-y secreting T cells in response to stimulation with **Influenza HA (110-119)** peptide.

#### Materials:

- Human IFN-y ELISpot kit (containing capture and detection antibodies)
- PVDF membrane 96-well plates
- Influenza HA (110-119) peptide (lyophilized)
- · Cryopreserved or fresh human PBMCs
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)
- · Phytohemagglutinin (PHA) or other positive control
- Sterile PBS
- 35% Ethanol in sterile water
- BCIP/NBT substrate solution

#### Procedure:

- Plate Coating:
  - $\circ$  Pre-wet the ELISpot plate with 15  $\mu$ L of 35% ethanol for 1 minute.
  - Wash the plate 3 times with 200 μL/well of sterile PBS.
  - Coat the plate with anti-IFN-y capture antibody diluted in PBS (concentration as per manufacturer's instructions) and incubate overnight at 4°C.



- Cell Preparation and Stimulation:
  - The next day, wash the plate 4 times with sterile PBS to remove unbound antibody.
  - $\circ~$  Block the plate with 200  $\mu L/well$  of complete RPMI-1640 medium for at least 2 hours at 37°C.
  - Thaw cryopreserved PBMCs and wash them in complete RPMI-1640 medium. Determine cell viability and concentration.
  - Resuspend PBMCs to a final concentration of 2-3 x 10<sup>6</sup> cells/mL in complete RPMI-1640.
  - Prepare the Influenza HA (110-119) peptide stock solution and dilute it to the desired working concentration (typically 1-10 µg/mL) in complete medium.
  - $\circ$  Remove the blocking medium from the plate and add 100  $\mu$ L of the cell suspension (2-3 x 10^5 cells) to each well.
  - Add 100 μL of the peptide working solution to the appropriate wells.
  - Include negative control wells (cells with medium only) and positive control wells (cells with PHA).
  - Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Spot Development:
  - Wash the plate 6 times with PBS containing 0.05% Tween-20 (PBST) to remove cells.
  - Add the biotinylated anti-IFN-y detection antibody diluted in PBST and incubate for 2 hours at room temperature.
  - Wash the plate 6 times with PBST.
  - Add streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature.
  - Wash the plate 6 times with PBST.



- Add BCIP/NBT substrate and monitor for the appearance of spots (5-30 minutes).
- Stop the reaction by washing thoroughly with distilled water.
- Allow the plate to dry completely before counting the spots using an ELISpot reader.

## Intracellular Cytokine Staining (ICS) and Flow Cytometry Protocol

This protocol describes the detection of intracellular IFN- $\gamma$  and TNF- $\alpha$  in CD4+ T cells following stimulation with **Influenza HA (110-119)** peptide.

#### Materials:

- · Cryopreserved or fresh human PBMCs
- Influenza HA (110-119) peptide
- Complete RPMI-1640 medium
- Brefeldin A and Monensin (protein transport inhibitors)
- Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
- FACS tubes or 96-well U-bottom plates
- Fixable viability dye
- Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, IFN-γ, TNF-α
- FACS buffer (PBS with 2% FBS)
- · Fixation/Permeabilization buffer
- Permeabilization/Wash buffer

#### Procedure:

• Cell Stimulation:



- Thaw and count PBMCs, then resuspend them in complete RPMI-1640 at 1-2 x 10<sup>6</sup> cells/mL.
- Add 1 x 10^6 cells to each FACS tube or well of a 96-well plate.
- Add anti-CD28 and anti-CD49d antibodies to each sample at a final concentration of 1 μg/mL.[2]
- Add Influenza HA (110-119) peptide to the stimulated samples at a final concentration of 1-10 μg/mL.
- Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
- Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 2 µM) to all samples.
- Incubate for an additional 4-6 hours (or overnight, depending on the specific protocol) at 37°C in a 5% CO2 incubator.[2][3]

#### • Staining:

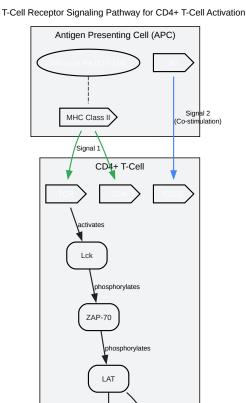
- Wash the cells with FACS buffer.
- Stain for cell viability using a fixable viability dye according to the manufacturer's instructions.
- Wash the cells with FACS buffer.
- Perform surface staining by adding a cocktail of anti-CD3, anti-CD4, and anti-CD8 antibodies. Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells with FACS buffer.
- Fix and permeabilize the cells using a fixation/permeabilization buffer for 20 minutes at room temperature in the dark.
- Wash the cells with permeabilization/wash buffer.



- Perform intracellular staining by adding a cocktail of anti-IFN-γ and anti-TNF-α antibodies diluted in permeabilization/wash buffer. Incubate for 30 minutes at room temperature in the dark.
- Wash the cells twice with permeabilization/wash buffer.
- · Resuspend the cells in FACS buffer.
- Data Acquisition and Analysis:
  - Acquire the samples on a flow cytometer.
  - Analyze the data using appropriate software. Gate on viable, single lymphocytes, then on CD3+ T cells, and subsequently on CD4+ T helper cells. Determine the percentage of CD4+ T cells that are positive for IFN-γ and/or TNF-α in the stimulated versus unstimulated samples.

# Visualizations Signaling Pathway





PLCy

DAG

PKC

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Calcineurin

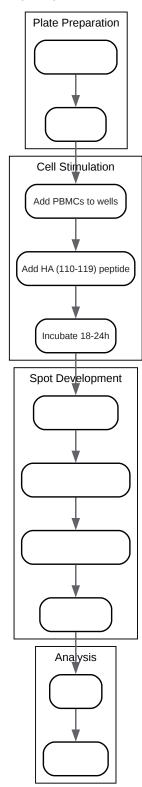
NFAT

Caption: T-Cell Receptor Signaling Cascade.



### **Experimental Workflows**

**ELISpot Experimental Workflow** 

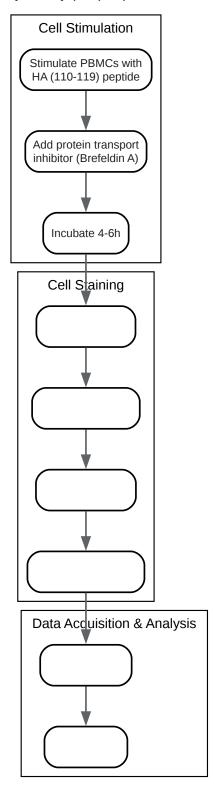


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Caption: ELISpot Experimental Workflow.

Flow Cytometry (ICS) Experimental Workflow



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Caption: Flow Cytometry (ICS) Workflow.

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- To cite this document: BenchChem. [Application of Influenza HA (110-119) in ELISpot and Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408205#application-of-influenza-ha-110-119-in-elispot-and-flow-cytometry]

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